molecular formula C12H11N5O2S B3006354 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate CAS No. 1052546-83-4

2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate

Katalognummer: B3006354
CAS-Nummer: 1052546-83-4
Molekulargewicht: 289.31
InChI-Schlüssel: JEYIJWFJDFMHHK-OAZHBLANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate is a complex organic compound that features a unique combination of sulfur, triazole, and imidazolidinone moieties

Eigenschaften

IUPAC Name

(5E)-2-sulfanylidene-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazolidin-4-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5OS.H2O/c18-11-10(15-12(19)16-11)5-8-1-3-9(4-2-8)17-7-13-6-14-17;/h1-7H,(H2,15,16,18,19);1H2/b10-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYIJWFJDFMHHK-OAZHBLANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)N3C=NC=N3.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)N3C=NC=N3.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with thiourea under acidic conditions to form the intermediate product. This intermediate is then cyclized to yield the final imidazolidinone structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the sulfanylidene group enhances this activity, making it a candidate for further studies in the development of new antimicrobial agents. A study highlighted the synthesis of similar triazole derivatives that showed promising antibacterial and antifungal activities against various pathogens .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. The unique structure of 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate may provide a scaffold for developing novel anticancer agents. Preliminary investigations suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression .

Anti-inflammatory Effects

Compounds that incorporate both imidazolidinone and triazole structures have shown anti-inflammatory effects in various models. The dual functionality of this compound may allow it to modulate inflammatory pathways effectively, offering potential therapeutic benefits in conditions like arthritis or other inflammatory diseases .

CNS Activity

Some studies have indicated that triazole-containing compounds can exhibit central nervous system (CNS) depressant effects. This property could be explored for developing sedatives or anxiolytics based on the structural characteristics of 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing related compounds through acid-promoted condensation reactions involving 3-aryl derivatives and triazole derivatives. The resulting products were characterized using X-ray crystallography, revealing insights into their molecular interactions and stability .

Case Study 2: Biological Evaluation

Another study assessed the biological activity of synthesized triazole derivatives against various microbial strains. The results indicated that modifications to the triazole ring significantly impacted antimicrobial potency, suggesting that similar modifications to 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate could enhance its efficacy as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation pathways. The triazole and imidazolidinone moieties play a crucial role in binding to these targets, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate is unique due to the presence of the imidazolidinone ring fused with the triazole and sulfur-containing moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biologische Aktivität

The compound 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate (CAS Number: 1052546-83-4) is a member of the imidazolidinone family, characterized by its unique structural features that include a triazole moiety. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antibacterial and antifungal research.

The molecular formula of this compound is C12H11N5O2SC_{12}H_{11}N_{5}O_{2}S, with a molar mass of approximately 289.31 g/mol. The structure incorporates a sulfanylidene group and a 1,2,4-triazole ring, which are known for their pharmacological properties.

PropertyValue
Molecular FormulaC12H11N5O2S
Molar Mass289.31 g/mol
CAS Number1052546-83-4

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant biological activities, including:

  • Antibacterial Activity : Several studies have demonstrated that triazole derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring enhances the interaction with bacterial enzymes such as DNA gyrase, leading to effective inhibition of bacterial growth .
  • Antifungal Activity : Triazole compounds are well-known for their antifungal properties, primarily due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. This mechanism disrupts fungal growth and viability .

Antibacterial Studies

A study conducted on various triazole derivatives indicated that compounds with similar structural features to 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate showed remarkable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.25 to 32 µg/mL, demonstrating their efficacy compared to traditional antibiotics like ciprofloxacin .

Antifungal Efficacy

In vitro studies have shown that triazole derivatives exhibit antifungal activity against Candida albicans and other fungal pathogens. The mechanism of action is primarily attributed to the inhibition of the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi .

Case Study 1: Antibacterial Activity

In a comparative study of various triazole derivatives, 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate was tested against multiple bacterial strains. The results demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than conventional treatments.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal potential of this compound revealed effective inhibition of Candida spp. growth in laboratory settings. The compound's ability to disrupt fungal cell membrane integrity was confirmed through both qualitative and quantitative assays.

Q & A

Basic: What are the recommended synthetic pathways for 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate, and how can reaction yields be optimized?

Methodological Answer:
The compound’s core structure suggests a multi-step synthesis involving imidazolidinone formation, sulfanylidene introduction, and triazole-functionalized benzylidene coupling. A plausible route includes:

  • Step 1: Condensation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with thioamide precursors to form the imidazolidinone ring via a modified Debus–Radziszewski reaction (common for imidazole derivatives) .
  • Step 2: Sulfur incorporation via thiolation reagents (e.g., Lawesson’s reagent) to introduce the 2-sulfanylidene group.
  • Step 3: Hydrate stabilization through controlled crystallization in aqueous-organic solvent mixtures.
    Yield Optimization:
  • Use high-purity reagents and anhydrous conditions for sulfanylidene formation to minimize side reactions .
  • Monitor reaction progress via HPLC or TLC to isolate intermediates and reduce byproducts .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm the imidazolidinone backbone, sulfanylidene group, and triazole-phenyl substituents. Aromatic protons in the benzylidene and triazole moieties typically appear as distinct multiplets in 7.0–8.5 ppm .
  • X-ray Crystallography:
    • Single-crystal X-ray diffraction resolves the stereochemistry of the methylidene group and hydrate coordination. For example, analogous imidazolidinone derivatives show planar imidazole rings with bond angles of ~120° .
  • Mass Spectrometry (HRMS):
    • Confirm molecular ion peaks ([M+H]⁺ or [M−H]⁻) and isotopic patterns to verify the hydrate stoichiometry .

Advanced: How does the triazole-phenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The 1,2,4-triazole group enhances electron-withdrawing effects on the phenyl ring, activating the methylidene carbon for nucleophilic attack. Key considerations:

  • Kinetic Studies:
    • Track reaction rates under varying pH and solvents (e.g., DMF vs. THF) using UV-Vis spectroscopy. Polar aprotic solvents stabilize transition states in SN2 mechanisms .
  • Computational Modeling:
    • Density Functional Theory (DFT) calculations predict charge distribution at the methylidene carbon, correlating with experimental reactivity trends .
  • Byproduct Analysis:
    • LC-MS identifies side products (e.g., hydrolyzed imidazolidinone) to refine reaction conditions .

Advanced: What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability:
    • Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas to quantify half-life .
  • Thermal Stability:
    • Thermogravimetric Analysis (TGA) identifies hydrate loss temperatures. Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting points) .
  • Oxidative Stress Testing:
    • Expose to H₂O₂ or hydroxyl radicals (generated via Fenton reaction) and analyze degradation products with LC-MS/MS .

Advanced: How can computational methods predict the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) Models:
    • Predict biodegradation pathways using software like EPI Suite™. Input parameters include logP (lipophilicity) and topological polar surface area .
  • Molecular Dynamics (MD) Simulations:
    • Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to assess metabolic persistence .
  • Ecotoxicology Assays:
    • Use Daphnia magna or algal growth inhibition tests to determine EC₅₀ values. Correlate with computational toxicity endpoints (e.g., LC50 predictions) .

Advanced: What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Standardization:
    • Replicate studies using uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds to isolate system-specific variability .
  • Metabolite Profiling:
    • Compare intracellular metabolite levels (via LC-MS) to identify activation/deactivation pathways unique to each assay .
  • Statistical Analysis:
    • Apply ANOVA or mixed-effects models to distinguish assay noise from true biological effects .

Advanced: How can the compound’s potential as a kinase inhibitor be evaluated mechanistically?

Methodological Answer:

  • Kinase Binding Assays:
    • Use fluorescence polarization (FP) or Surface Plasmon Resonance (SPR) to measure binding affinity (Kd) to target kinases (e.g., EGFR or CDK2) .
  • Enzyme Kinetics:
    • Determine IC₅₀ values via ATP-competitive assays. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • Cellular Validation:
    • Western blotting quantifies downstream phosphorylation (e.g., ERK1/2) in treated vs. untreated cells .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management:
    • Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage:
    • Store in airtight containers under nitrogen at –20°C to prevent hydrate dissociation .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways in vivo?

Methodological Answer:

  • Synthesis of Labeled Analogues:
    • Incorporate ¹³C at the imidazolidinone carbonyl group using labeled precursors (e.g., ¹³C-urea) .
  • Tracing Studies:
    • Administer labeled compound to model organisms (e.g., rodents) and analyze excreted metabolites via NMR or accelerator mass spectrometry .
  • Data Interpretation:
    • Isotope patterns in urine or plasma identify primary metabolites (e.g., glucuronide conjugates) and clearance rates .

Advanced: What statistical frameworks are recommended for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Nonlinear Regression Models:
    • Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism® to calculate EC₅₀ and Hill coefficients .
  • Bootstrap Resampling:
    • Estimate confidence intervals for EC₅₀ values to assess reproducibility .
  • Meta-Analysis:
    • Combine data from multiple studies using random-effects models to account for inter-study variability .

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